molecular formula C19H28N4O4S2 B2755071 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane CAS No. 1904277-53-7

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane

Cat. No.: B2755071
CAS No.: 1904277-53-7
M. Wt: 440.58
InChI Key: HHXQDOQQSINAKV-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H28N4O4S2 and its molecular weight is 440.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Diazepane Derivatives

A method for synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives through a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been explored. This approach offers a concise route to diazepane or diazocane systems, highlighting the versatility of sulfonyl and imidazole functionalities in synthesizing cyclic compounds (Banfi et al., 2007).

Diazotransfer Reagents

Imidazole-1-sulfonyl azide and its derivatives serve as efficient diazotransfer reagents, facilitating the conversion of primary amines to azides and methylene substrates to diazo compounds. Such reagents are prepared from cost-effective materials, are shelf-stable, and crystalline, indicating their practical utility in synthetic chemistry (Goddard-Borger & Stick, 2007).

Organocatalysis

The aprotic imidazole-based zwitterion, serving as an organocatalyst for the synthesis of 5-substituted 1H-tetrazoles via cycloaddition, demonstrates the catalytic potential of imidazole derivatives. This showcases the role of imidazole and sulfonyl functionalities in facilitating nucleophile-electrophile reactions under solvent-free conditions (Rahman et al., 2014).

Surface Modification and Corrosion Inhibition

Imidazole derivatives, including those with sulfonyl groups, have been investigated for their potential as corrosion inhibitors for metals. Their efficacy in reducing corrosion in acidic environments illustrates the chemical stability and surface interaction capabilities of these compounds (Babić-Samardžija et al., 2005).

Green Chemistry Applications

Imidazolium-based ionic liquids, incorporating sulfonyl functionalities, have been utilized as solvents and catalysts in green chemistry. Their role in enhancing the solubility of gases and facilitating chemical reactions without the need for volatile organic compounds underlines their importance in sustainable chemical processes (Anthony et al., 2005).

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-(2,3,5,6-tetramethylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-14-11-15(2)17(4)19(16(14)3)29(26,27)23-8-6-7-22(9-10-23)28(24,25)18-12-21(5)13-20-18/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXQDOQQSINAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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